
Senexin B
Übersicht
Beschreibung
Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). These kinases are part of the Mediator complex, which plays a crucial role in regulating transcription. This compound has shown promise in various scientific research applications, particularly in cancer research, due to its ability to inhibit the growth of certain cancer cells .
Wirkmechanismus
Target of Action
Senexin B is a potent, highly water-soluble, and bioavailable inhibitor of Cyclin-Dependent Kinases 8 and 19 (CDK8/19) . These kinases are alternative enzymatic components of the kinase module associated with the transcriptional Mediator complex . They play a crucial role in regulating gene expression by phosphorylating transcription factors .
Mode of Action
This compound selectively inhibits CDK8 and CDK19 by binding to their ATP pockets . It inhibits CDK8 with IC50 values ranging from 24 to 50 nM, depending on the assay used . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of greater than 450 kinases at 2 μM .
Biochemical Pathways
This compound plays a significant role in signal-induced transcriptional reprogramming . It has been found to reduce the induction of signal-responsive genes, indicating a pleiotropic role of Mediator kinases in signal-induced transcription . For instance, it has been shown to potentiate the induction of transcription by NFκB .
Biochemische Analyse
Biochemical Properties
Senexin B interacts with CDK8 and CDK19, inhibiting them with IC50 values ranging from 24 to 50 nM . It selectively inhibits CDK19 and CDK8 by 98.6% and 97.8%, respectively, in a panel of over 450 kinases at 2 μM .
Cellular Effects
This compound has been shown to inhibit cell growth in MCF-7, BT474, and T47D-ER/Luc breast cancer cells in estrogen-containing media in a concentration-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively inhibits CDK19 and CDK8, which are known to play crucial roles in transcription regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to reduce tumor growth in an MCF-7 mouse xenograft model when administered at a dose of 100 mg/kg twice per day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with CDK8 and CDK19 .
Transport and Distribution
Given its role as a CDK8 and CDK19 inhibitor, it is likely to interact with transporters or binding proteins .
Subcellular Localization
Given its role as a CDK8 and CDK19 inhibitor, it may be directed to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Senexin B wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung eines Chinazolin-Kerns, gefolgt von der Einführung verschiedener Substituenten, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte sind:
- Bildung des Chinazolin-Kerns.
- Einführung der Naphthalenylgruppe.
- Addition der Piperazinylgruppe.
- Endgültige Kupplung zur Bildung des vollständigen Moleküls .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen denselben Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren, unter Verwendung von Reagenzien und Geräten in Industriequalität .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Senexin B unterliegt aufgrund des Vorhandenseins verschiedener funktioneller Gruppen in seiner Struktur hauptsächlich Substitutionsreaktionen. Diese Reaktionen sind entscheidend, um die Verbindung zu modifizieren, um ihre Eigenschaften zu verbessern oder Derivate zu erzeugen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: In der Regel beinhalten sie nukleophile oder elektrophile Reagenzien unter kontrollierten Bedingungen.
Oxidation und Reduktion: Obwohl nicht häufig für this compound, können diese Reaktionen verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind in der Regel Derivate von this compound mit modifizierten funktionellen Gruppen, die verwendet werden können, um Struktur-Aktivitäts-Beziehungen zu untersuchen oder die Eigenschaften der Verbindung zu verbessern .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Krebsforschung: Es hemmt das Wachstum verschiedener Krebszelllinien, darunter Brustkrebs- und Darmkrebszellen. .
Zellzyklusstudien: Durch die Hemmung von CDK8 und CDK19 hilft this compound Forschern, die Rolle dieser Kinasen bei der Zellzyklusregulation und Transkription zu verstehen
Knochenwachstum und -umbau: This compound hat sich gezeigt, dass es die Differenzierung von Knochenmark-abgeleiteten Makrophagen zu Osteoklasten hemmt, wodurch es ein potenzieller Kandidat für die Erforschung von Knochenkrankheiten ist
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv CDK8 und CDK19 hemmt. Diese Kinasen sind Teil des Mediator-Komplexes, der die Transkription reguliert, indem er mit RNA-Polymerase II interagiert. Durch die Hemmung dieser Kinasen stört this compound die transkriptionelle Umprogrammierung, die oft mit dem Wachstum und dem Überleben von Krebszellen verbunden ist. Diese Hemmung führt zu einem reduzierten Tumorwachstum und einer erhöhten Empfindlichkeit gegenüber anderen Krebstherapien .
Ähnliche Verbindungen:
Senexin A: Ein früheres Derivat mit ähnlicher Selektivität für CDK8 und CDK19, jedoch mit geringerer Potenz im Vergleich zu this compound
SNX631: Ein weiterer selektiver Inhibitor von CDK8 und CDK19, der ähnliche Wirkungen in der Krebsforschung zeigt
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität und Potenz bei der Hemmung von CDK8 und CDK19 aus. Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung und anderen wissenschaftlichen Studien, die diese Kinasen betreffen .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
1.1 Metastatic Colon Cancer
Senexin B has shown significant efficacy in inhibiting the growth of metastatic tumors, particularly in liver metastases arising from colon cancer. In a study involving athymic nude mice injected with colon cancer cells, treatment with this compound resulted in a marked reduction in liver tumor burden and extended survival times compared to control groups. The compound was administered at various intervals, demonstrating its potential for both preventive and therapeutic applications against established metastases .
1.2 Breast Cancer
In the realm of breast cancer, this compound is being investigated for its ability to enhance the effectiveness of existing therapies. It has been shown to augment the effects of estrogen receptor antagonists like fulvestrant in estrogen receptor-positive breast cancer models. This combination therapy not only suppressed tumor growth but also prevented the development of resistance to hormonal therapies .
Overcoming Drug Resistance
2.1 Synergistic Effects with HER2-targeting Drugs
Research indicates that this compound can synergistically enhance the efficacy of HER2-targeting agents such as lapatinib and trastuzumab. In studies involving HER2-positive breast cancer cell lines, the combination of this compound with these agents not only inhibited cell growth but also reversed acquired resistance to these therapies, suggesting a critical role for CDK8/19 inhibition in mitigating resistance mechanisms .
2.2 Preventing Resistance to CDK4/6 Inhibitors
this compound has also been evaluated for its ability to prevent the development of resistance to CDK4/6 inhibitors like palbociclib in ER-positive breast cancers. The compound maintained its effectiveness even after prolonged exposure to CDK4/6 inhibitors, highlighting its potential as a co-treatment strategy to prolong therapeutic efficacy .
Clinical Trials and Future Directions
This compound is currently undergoing clinical trials for various indications, including advanced estrogen receptor-positive breast cancer (ClinicalTrials.gov Identifier: NCT03065010). Preliminary results indicate that it is well-tolerated among patients and shows promise in stabilizing metastatic disease . Future studies are likely to focus on optimizing dosing regimens and exploring combinations with other therapeutic agents to enhance clinical outcomes.
Data Summary Table
Case Studies
Case Study 1: Metastatic Colon Cancer Model
In a controlled study, mice were injected with CT26 colon cancer cells followed by treatment with this compound. The results indicated a significant reduction in liver metastases and improved survival rates compared to untreated controls, demonstrating its potential as a therapeutic agent for metastatic colon cancer .
Case Study 2: Breast Cancer Combination Therapy
A clinical trial involving ER-positive breast cancer patients treated with this compound alongside fulvestrant showed promising results in tumor regression and stabilization of disease progression, indicating its effectiveness as part of combination therapy regimens .
Vergleich Mit ähnlichen Verbindungen
Senexin A: An earlier derivative with similar selectivity for CDK8 and CDK19 but less potency compared to Senexin B
SNX631: Another selective inhibitor of CDK8 and CDK19, showing similar effects in cancer research
Uniqueness of this compound: this compound stands out due to its high selectivity and potency in inhibiting CDK8 and CDK19. This makes it a valuable tool in cancer research and other scientific studies involving these kinases .
Biologische Aktivität
Senexin B is a selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19), which are part of the Mediator complex involved in transcriptional regulation. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate gene expression and inhibit tumor growth.
This compound, also known as BCD-115, is characterized by its quinazoline structure and exhibits high selectivity for CDK8 and CDK19 with dissociation constants (Kd) of 140 nM and 80 nM, respectively. It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of CDK8/19, which is crucial for various cellular processes including cell cycle regulation and transcriptional activation .
Table 1: Chemical Properties of this compound
Property | Value |
---|---|
Chemical Formula | CHNO |
CAS Number | 1449228-40-3 |
Kd (CDK8) | 140 nM |
Kd (CDK19) | 80 nM |
Solubility | Soluble in water (50 mM) |
In Vitro Studies
This compound has demonstrated potent inhibitory effects on various cancer cell lines. In vitro studies have shown that it effectively inhibits cell proliferation in models such as:
- HT1080 Cells : this compound inhibited CMV-GFP expression induced by IPTG-inducible p21.
- A549 Lung Cancer Cells : In a study involving CB-17 SCID mice, intraperitoneal injections of this compound significantly slowed tumor growth when administered prior to tumor cell injection .
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Method | Result |
---|---|---|
HT1080 | Direct treatment | Inhibition of CMV-GFP expression |
A549 | i.p. injection (40 mg/kg) | Significant tumor growth inhibition |
MDA-MB-468 | Daily doses (25 mg/kg) | Sustained inhibition of tumor growth |
In Vivo Studies
In vivo experiments have further validated the efficacy of this compound. For instance, in a model of estrogen receptor-positive breast cancer, this compound was shown to augment the effects of fulvestrant, a common therapeutic agent used in this context. The compound was well-tolerated by subjects and led to stabilization of metastases .
Case Study: Breast Cancer Xenografts
In a xenograft model using MDA-MB-468 cells:
- Method : Mice were pre-treated with this compound for five days before tumor cell implantation.
- Outcome : The treatment resulted in a marked reduction in tumor size compared to control groups.
Structure-Activity Relationship (SAR)
Research has focused on optimizing the structure of this compound to enhance its potency and metabolic stability. Various derivatives have been synthesized, leading to the identification of compounds with improved pharmacokinetic profiles. For example, Senexin C emerged as a more potent alternative with better metabolic stability compared to this compound .
Table 3: Structure-Activity Relationship Findings
Compound | Kd (CDK8) | Kd (CDK19) | Metabolic Stability |
---|---|---|---|
Senexin A | 200 nM | 150 nM | Moderate |
This compound | 140 nM | 80 nM | Low |
Senexin C | 50 nM | 30 nM | High |
Clinical Trials and Future Directions
This compound has progressed to clinical trials for advanced ER-positive breast cancer (ClinicalTrials.gov Identifier: NCT03065010). Initial results indicate that while the compound is well-tolerated and shows promise in stabilizing disease progression, challenges remain regarding its metabolic stability in humans .
Eigenschaften
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinazoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O/c1-32-10-12-33(13-11-32)27(34)23-6-5-21-14-19(2-4-22(21)16-23)8-9-29-26-24-15-20(17-28)3-7-25(24)30-18-31-26/h2-7,14-16,18H,8-13H2,1H3,(H,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNADJTWHOAMTLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=NC=NC5=C4C=C(C=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449228-40-3 | |
Record name | Senexin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1449228403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SENEXIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2X758P2BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.